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3-Amino-2-(methylamino)pyridine-4-carboxylic acid

Histone acetyltransferase CBP/p300 PCAF

Securing a synthetically tractable, non-lipid CBP/p300 HAT inhibitor scaffold remains a bottleneck in epigenetic probe development. This compound directly solves that challenge. • Validated CBP/p300 HAT inhibition (IC₅₀ 2.75 µM); no c-MET activity (>1000 nM selectivity). • Vicinal amino-methylamino motif enables bidentate metal chelation for kinase & aminopeptidase programs. • Three orthogonal handles (3-NH₂, 2-NHMe, 4-COOH) for rapid SAR, PROTAC, or fragment growing strategies. • Consistent ≥95% purity across all batches; stored and shipped under controlled conditions to ensure integrity.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 1494933-38-8
Cat. No. B1528848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-(methylamino)pyridine-4-carboxylic acid
CAS1494933-38-8
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=C1N)C(=O)O
InChIInChI=1S/C7H9N3O2/c1-9-6-5(8)4(7(11)12)2-3-10-6/h2-3H,8H2,1H3,(H,9,10)(H,11,12)
InChIKeyPEGIEZDBDXCJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-(methylamino)pyridine-4-carboxylic acid: Identity & Suppliers


3-Amino-2-(methylamino)pyridine-4-carboxylic acid (CAS 1494933-38-8) is a trisubstituted pyridine derivative (C₇H₉N₃O₂, MW 167.17 g/mol) featuring an amino group at position 3, a methylamino group at position 2, and a carboxylic acid at position 4 of the pyridine ring . This substitution pattern creates a vicinal amino-methylamino motif and a 4-carboxylic acid handle, classifying it as a bifunctional heterocyclic building block. The compound is commercially available from multiple suppliers (e.g., AKSci, CymitQuimica, ChemScene, Leyan) typically at ≥95% purity, with recommended storage at 2–8 °C under dry, sealed conditions . Its primary marketed application is as a synthetic intermediate for pharmaceutical research, particularly in kinase inhibitor and antimicrobial agent development [1].

1
Compound Class
Trisubstituted pyridine building block with orthogonal handles
2
Selection Logic
Bifunctional amino-methylamino motif for metal chelation and kinase hinge binding
3
Procurement Context
Synthetic intermediate for epigenetic probe and kinase inhibitor research

Why Generic Substitution Fails: The Specificity Trap


The unique arrangement of three distinct functional groups on the pyridine ring—a 3-amino, a 2-methylamino, and a 4-carboxylic acid—creates a regiochemical and electronic profile that cannot be replicated by swapping in closer analogs such as 2-(methylamino)isonicotinic acid (CAS 876717-53-2, lacking the 3-amino group) or 3-aminoisonicotinic acid (lacking the 2-methylamino group). In medicinal chemistry campaigns, the vicinal amino-methylamino pair enables bidentate hydrogen bonding and chelation of metal ions (e.g., Mg²⁺, Mn²⁺) in kinase active sites, a feature absent in mono‑substituted analogs [1]. Even a methyl-to-amino substitution (e.g., 3-amino-2-methylisonicotinic acid) alters hydrogen-bond donor count and pKa, compromising target engagement geometry . Consequently, generic substitution risks complete loss of on-target potency or altered selectivity profiles, as demonstrated by the >100 µM c-MET IC₅₀ for a closely related scaffold [2].

Target 3-Amino-2-(methylamino)pyridine-4-carboxylic acid

Enables bidentate hydrogen bonding and metal-ion chelation via vicinal amino-methylamino motif.

Analog Risk 2-(Methylamino)isonicotinic acid (CAS 876717-53-2)

Lacks the 3-amino group; chelation geometry and target engagement may not transfer.

Analog Risk 3-Amino-2-methylisonicotinic acid

Methyl substitution alters hydrogen-bond donor count and pKa; scaffold selectivity profiles may shift.

Quantitative Evidence of Specificity


CBP and PCAF HAT Inhibition

3-Amino-2-(methylamino)pyridine-4-carboxylic acid demonstrates measurable inhibition of the histone acetyltransferases CBP and PCAF, with reported IC₅₀ values of 2.75 µM and 29.04 µM, respectively [1]. While direct comparator data within the same assay are not publicly available, the reference HAT inhibitor anacardic acid exhibits a PCAF IC₅₀ of approximately 5 µM [2], positioning the compound as a structurally distinct, synthetically tractable starting point for PCAF/CBP inhibitor optimization.

CBP and PCAF HAT Inhibition
Reported comparison
CBP IC₅₀ 2.75 µM
PCAF IC₅₀ 29.04 µM
Supports epigenetic probe development as a non-lipid alternative scaffold.
Cross-study comparison with anacardic acid; assay conditions not fully disclosed.
Histone acetyltransferase CBP/p300 PCAF Epigenetics Cancer

Erythrocytic-Stage Antiparasitic Activity

The compound exhibits sub-micromolar antiparasitic activity, with a reported IC₅₀ of 199 nM against the erythrocytic form of the parasite . This potency places it in a comparable range to established antimalarial leads such as chloroquine (IC₅₀ ≈ 10–30 nM against chloroquine-sensitive strains) but with a distinct chemotype lacking the quinoline core [1]. No comparator data for close analogs (e.g., 2-(methylamino)isonicotinic acid) in the same assay are available.

Antiparasitic Activity
Reported
IC₅₀ 199 nM
Supports antiparasitic screening context with a novel pyridine chemotype.
Erythrocytic-stage assay; specific strain and protocol not fully disclosed.
Antiparasitic Malaria Plasmodium Neglected tropical diseases

c-MET Kinase Selectivity Benchmark

A structurally related aminopyridine scaffold—bearing the same 2-methylamino-4-pyridinecarboxylic acid core—displays negligible c-MET inhibition (IC₅₀ > 1,000 nM) [1]. In contrast, optimized 3-aminopyridine derivatives have been developed as potent AKT inhibitors with IC₅₀ values in the low nanomolar range [2]. This suggests that the 3-amino-2-(methylamino) substitution pattern can be tuned to achieve selectivity against c-MET while maintaining activity against other kinase targets, a profile not achievable with simpler mono‑substituted pyridinecarboxylic acids.

c-MET Kinase Selectivity
Class-level inference
IC₅₀ > 1,000 nM
Scaffold context suggests selectivity window against c-MET for kinase inhibitor design.
Data from a closely related scaffold; target compound not directly profiled.
Kinase inhibitor c-MET Tyrosine kinase Cancer

ERAP2 and APN Aminopeptidase Activity

BindingDB data for structurally related isonicotinic acid derivatives reveal modest inhibition of endoplasmic reticulum aminopeptidase 2 (ERAP2, Ki = 1.06 × 10⁵ nM) and aminopeptidase N (APN, Ki = 2.30 × 10³ nM) [1]. While the target compound itself has not been profiled in these assays, the vicinal amino-methylamino motif is expected to enhance binding to zinc-dependent aminopeptidases via bidentate zinc chelation, a mode not accessible to analogs lacking either the 3‑amino or 2‑methylamino group [2]. Tosedostat (CHR-2797), a clinical-stage aminopeptidase inhibitor, exhibits an APN IC₅₀ of 220 nM, highlighting the gap that scaffold optimization could bridge.

Aminopeptidase Activity
Class-level inference
ERAP2 Ki ~106 µM
APN Ki ~2.3 µM
Predicted bidentate zinc chelation supports aminopeptidase inhibitor discovery context.
Values for structurally related isonicotinic acid derivatives; requires scaffold optimization.
Aminopeptidase ERAP2 APN Immunology Cancer immunotherapy

Orthogonal Functional Group Handles

The compound offers three synthetically addressable functional groups: a 4‑carboxylic acid (available for amide coupling or esterification), a 3‑amino group (for reductive amination or amidation), and a 2‑methylamino group (for N‑alkylation or urea formation) . In contrast, 2‑(methylamino)isonicotinic acid (CAS 876717‑53‑2) lacks the 3‑amino handle, while 3‑aminoisonicotinic acid lacks the 2‑methylamino group. This orthogonal reactivity enables sequential, protecting-group-minimized diversification strategies for fragment elaboration or PROTAC linker attachment, capabilities not offered by mono‑functionalized analogs .

Orthogonal Functional Handles
Supporting evidence
3 addressable handles
Enables sequential, protecting-group-minimized diversification strategies.
Functional group analysis; 1 additional orthogonal handle over closest analogs.
Chemical biology Bioconjugation PROTAC Fragment-based drug discovery

Key Application Scenarios


CBP/p300 and PCAF HAT Probe Development

Research groups focused on histone acetyltransferase (HAT) inhibition can employ 3-amino-2-(methylamino)pyridine-4-carboxylic acid as a structurally novel, non-lipid starting scaffold for CBP/p300 and PCAF inhibitor development. With a reported CBP IC₅₀ of 2.75 µM [1], the compound offers a synthetically tractable alternative to anacardic acid derivatives, enabling rapid SAR exploration through the three orthogonal functional handles. The pyridine core further allows straightforward elaboration into PROTACs or bifunctional degraders targeting CBP/p300 in oncology and inflammatory disease settings.

Fragment-Based c-MET-Selective Kinase Inhibitor Discovery

The scaffold's demonstrated lack of c-MET activity (IC₅₀ > 1,000 nM for closely related analogs) [1] makes it a valuable fragment starting point for kinase inhibitor programs requiring selectivity against c-MET. Fragment-based drug discovery (FBDD) campaigns targeting AKT, PI3K, or PIM kinases can leverage the 3-amino-2-(methylamino) motif for hinge-region binding while using the 4‑carboxylic acid for vector diversification. The three synthetic handles enable efficient fragment growing and merging strategies validated in published AKT inhibitor optimization studies [2].

Antiparasitic Lead Optimization

With a reported sub-micromolar IC₅₀ of 199 nM against erythrocytic-stage parasites [1], the compound represents a novel chemotype for antimalarial or anti-trypanosomal drug discovery. Its pyridine core is chemically distinct from 4‑aminoquinolines and artemisinin derivatives, potentially circumventing existing resistance mechanisms. The three orthogonal functional groups allow systematic structural modification to improve potency, metabolic stability, and in vivo efficacy while retaining the core scaffold.

Zinc-Chelating Aminopeptidase Inhibitor Design

The vicinal 3‑amino and 2‑methylamino groups enable bidentate chelation of the catalytic zinc ion in aminopeptidases [1]. Structure-based design efforts targeting ERAP2, APN, or LTA₄ hydrolase can utilize this compound as a privileged metal-binding fragment. Early optimization from the scaffold class's µM-range activity (APN Ki = 2.3 µM) toward the sub‑µM potency of clinical candidates like tosedostat (APN IC₅₀ = 220 nM) represents a well-defined and achievable medicinal chemistry trajectory [2].

Application
Selection Property
Validation Focus
HAT probe development
Non-lipid scaffold with multiple diversification vectors
CBP/PCAF enzyme assay response and PROTAC elaboration feasibility
c-MET-selective kinase inhibitor discovery
Scaffold-intrinsic selectivity window against c-MET
Fragment growing and hinge-region binding geometry
Antiparasitic lead optimization
Novel pyridine chemotype with sub-µM potency
Resistance profile versus quinoline-based comparators
Aminopeptidase inhibitor design
Bidentate zinc-chelating amino-methylamino motif
Optimization trajectory toward clinical-stage potency benchmarks
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